molecular formula C23H40N2O2 B14240256 4-(Hexadecyloxy)benzohydrazide CAS No. 334871-71-5

4-(Hexadecyloxy)benzohydrazide

Cat. No.: B14240256
CAS No.: 334871-71-5
M. Wt: 376.6 g/mol
InChI Key: DXQVCEUJDQZXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hexadecyloxy)benzohydrazide is an organic compound with the molecular formula C23H40N2O2 It is a derivative of benzohydrazide, characterized by the presence of a hexadecyloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hexadecyloxy)benzohydrazide typically involves the reaction of hexadecyloxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The general procedure involves mixing the reactants and heating the mixture to facilitate the formation of the hydrazide derivative. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Hexadecyloxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(Hexadecyloxy)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Hexadecyloxy)benzohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular components to exert its effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(Hexadecyloxy)benzohydrazide can be compared with other benzohydrazide derivatives:

Uniqueness: this compound is unique due to its specific hexadecyloxy substitution, which imparts distinct physical and chemical properties, making it suitable for specialized applications in materials science and biological research.

Properties

CAS No.

334871-71-5

Molecular Formula

C23H40N2O2

Molecular Weight

376.6 g/mol

IUPAC Name

4-hexadecoxybenzohydrazide

InChI

InChI=1S/C23H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27-22-18-16-21(17-19-22)23(26)25-24/h16-19H,2-15,20,24H2,1H3,(H,25,26)

InChI Key

DXQVCEUJDQZXHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.